molecular formula C7H7ClO B1346567 3-Chloro-4-methylphenol CAS No. 615-62-3

3-Chloro-4-methylphenol

Cat. No. B1346567
Key on ui cas rn: 615-62-3
M. Wt: 142.58 g/mol
InChI Key: VQZRLBWPEHFGCD-UHFFFAOYSA-N
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Patent
US04587259

Procedure details

283.0 g of 3-chloro-4-methylaniline, 1000 ml of water and 500 ml of concentrated sulfuric acid were mixed, initially at room temperature. The temperature of the mixture rose to 95° C. The mixture was stirred at room temperature for 30 minutes, cooled to 5° C. and a solution of 145 g of sodium nitrite in 500 ml of water was slowly added (1.5 hours) to the stirred mixture at 5°-10° C., then the mixture was stirred at about 5° C. for one hour. The resulting solution was added over two hours to a stirred solution of 1.2 liters of concentrated sulfuric acid in 2 liters of water, at 105°-110° C., and the resulting mixture was stirred at 110° C. for one hour, then held at room temperature for 18 hours. Then 3.5 liters of hexane was added, the mixture was stirred for 30 minutes, allowed to stand, and the two liquid phases were separated. The hexane phase was filtered, washed with water, dried (MgSO4) and concentrated to dryness to give crude (91%) 3-chloro-4-methylphenol (3A).
Quantity
283 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
145 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
1.2 L
Type
reactant
Reaction Step Three
Name
Quantity
2 L
Type
solvent
Reaction Step Three
Quantity
3.5 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[CH3:9])N.S(=O)(=O)(O)[OH:11].N([O-])=O.[Na+].CCCCCC>O>[Cl:1][C:2]1[CH:3]=[C:4]([OH:11])[CH:6]=[CH:7][C:8]=1[CH3:9] |f:2.3|

Inputs

Step One
Name
Quantity
283 g
Type
reactant
Smiles
ClC=1C=C(N)C=CC1C
Name
Quantity
500 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
1000 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
145 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
1.2 L
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
2 L
Type
solvent
Smiles
O
Step Four
Name
Quantity
3.5 L
Type
reactant
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose to 95° C
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 5° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred at about 5° C. for one hour
Duration
1 h
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at 110° C. for one hour
Duration
1 h
WAIT
Type
WAIT
Details
held at room temperature for 18 hours
Duration
18 h
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the two liquid phases were separated
FILTRATION
Type
FILTRATION
Details
The hexane phase was filtered
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C=C(C=CC1C)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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